2-[(2-Nitropyridin-3-yl)thio]aniline
Description
Significance of Pyridine (B92270) and Aniline (B41778) Core Structures in Chemical Synthesis and Molecular Design
The pyridine ring is a fundamental heterocyclic aromatic compound that is structurally similar to benzene, with one methine group replaced by a nitrogen atom. mdpi.comnih.gov This substitution endows the ring with basicity and polarity, making it a versatile component in both organic and medicinal chemistry. mdpi.com The nitrogen atom's non-bonding electron pair can participate in hydrogen bonding, which is crucial for interactions with biological targets like enzymes and receptors. mdpi.comgoogle.com Consequently, the pyridine scaffold is a "privileged" structural motif found in a vast number of pharmaceuticals, including anticancer agents, antivirals, and drugs affecting the central nervous system. ntnu.noresearchgate.netnih.gov In 2021, approximately 14% of N-heterocyclic drugs approved by the FDA contained a pyridine moiety. ntnu.no
Similarly, the aniline structure, consisting of a phenyl group attached to an amino group, is a foundational building block in chemical synthesis. It is a key precursor for a wide range of dyes, polymers, and pharmaceuticals. In drug design, the amino group of aniline can act as a hydrogen bond donor and a site for further functionalization, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity. nih.gov The combination of the pyridine and aniline cores creates a molecular framework with rich electronic properties and multiple points for chemical modification, making such compounds valuable for developing new materials and therapeutic agents.
The Role of Thioether Linkages in Modulating Molecular Architecture and Electronic Properties
Thioether linkages are common in bioactive compounds and are valued for their chemical stability and their ability to modulate a molecule's properties. nih.govresearchgate.net The sulfur atom can be oxidized to form sulfoxides and sulfones, which introduces polarity and additional hydrogen bonding capabilities. ijpsonline.compreprints.org This property is exploited in drug design to improve solubility and pharmacokinetic profiles. researchgate.net Furthermore, the sulfur atom's lone pairs of electrons can participate in electronic interactions with the adjacent aromatic rings, influencing the molecule's reactivity and its ability to bind to targets. preprints.org The synthesis of aryl thioethers is a major focus in organic chemistry, with numerous methods developed for their efficient construction. semanticscholar.orgmdpi.comresearchgate.net
Contextualization of 2-[(2-Nitropyridin-3-yl)thio]aniline within Nitropyridine and Aryl Thioether Chemistry
The title compound belongs to the class of nitropyridines and aryl thioethers. Nitropyridines are pyridine derivatives that contain a nitro group (-NO2). The strong electron-withdrawing nature of the nitro group makes the pyridine ring electron-deficient, which facilitates nucleophilic aromatic substitution reactions. ntnu.noguidechem.com This reactivity makes nitropyridines valuable intermediates for synthesizing a wide variety of substituted pyridines that would be difficult to prepare otherwise. ntnu.noguidechem.com For instance, a halogen atom on a nitropyridine ring, such as in 2-chloro-3-nitropyridine (B167233), is highly activated towards substitution by nucleophiles like thiols.
The synthesis of this compound would likely involve the reaction of a reactive nitropyridine, such as 3-halo-2-nitropyridine, with 2-aminothiophenol (B119425). wikipedia.org In this reaction, the thiol group of 2-aminothiophenol acts as the nucleophile, displacing the halide on the nitropyridine ring to form the thioether bond. This type of reaction is a standard method for forming aryl thioethers. ijpsonline.com
Overview of Research Trajectories and Academic Significance of the Compound
While specific, in-depth research focused solely on this compound is not prominent in published literature, its structure suggests significant potential as an intermediate in the synthesis of more complex heterocyclic systems.
One major research trajectory for compounds of this type is their use as precursors for phenothiazines and related structures. Phenothiazines are an important class of compounds with a wide range of applications, including as antipsychotic drugs. researchgate.netnih.gov The intramolecular cyclization of diaryl thioethers is a key strategy for constructing the phenothiazine (B1677639) core. It is plausible that this compound could be a precursor to novel aza-phenothiazines (phenothiazines containing an additional nitrogen atom in one of the aromatic rings), which are of interest for their potential biological activities.
The academic significance of this compound lies in its potential as a versatile building block. The presence of the nitro group and the amino group provides handles for further chemical transformations. For example, the nitro group can be reduced to an amino group, opening up pathways to synthesize complex fused heterocyclic systems like pyridyl-benzothiazoles or other novel ring structures with potential applications in materials science and medicinal chemistry. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C11H9N3O2S |
|---|---|
Molecular Weight |
247.28 g/mol |
IUPAC Name |
2-(2-nitropyridin-3-yl)sulfanylaniline |
InChI |
InChI=1S/C11H9N3O2S/c12-8-4-1-2-5-9(8)17-10-6-3-7-13-11(10)14(15)16/h1-7H,12H2 |
InChI Key |
RUAGIEQBMLTNGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=C(N=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy3.2.1. ¹H NMR Spectroscopy: Proton Chemical Shifts, Coupling Constants, and Multiplicities 3.2.2. ¹³C NMR Spectroscopy: Carbon Chemical Shifts and Aromaticity Assessment 3.2.3. Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment
Without access to peer-reviewed studies or spectral database entries for 2-[(2-Nitropyridin-3-yl)thio]aniline, any attempt to provide the requested detailed analysis, including data tables of vibrational frequencies, chemical shifts, and coupling constants, would be speculative and would not meet the required standards of scientific accuracy and factual reporting.
Therefore, the generation of an article with thorough, informative, and scientifically accurate content for each specified section and subsection is not possible at this time.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The UV-Vis spectrum of this compound is expected to be complex, arising from the electronic transitions within its distinct chromophoric units: the 2-nitropyridine (B88261) system and the aminophenylthio system. The interaction between these units is predicted to give rise to additional absorption bands.
The spectrum is anticipated to display multiple absorption bands, primarily corresponding to π → π* and n → π* transitions. The 2-nitropyridine portion of the molecule is a known chromophore, typically exhibiting strong absorption due to π → π* transitions within the aromatic ring, further influenced by the nitro group. The aniline (B41778) moiety also possesses a strong π → π* absorption band. The presence of the sulfur atom (thioether linkage) with its non-bonding electrons may give rise to n → σ* or n → π* transitions.
Based on data for related compounds, the following absorption maxima (λmax) can be predicted:
Band I: An intense absorption band is expected in the range of 250-280 nm. This band can be attributed to the π → π* transitions of the aniline and pyridine (B92270) rings.
Band II: A second, broad and intense band is predicted at longer wavelengths, likely in the 350-450 nm region. This band is characteristic of molecules with strong intramolecular charge transfer.
The molar absorptivity (ε) for these bands is expected to be high (in the range of 10,000 to 25,000 L·mol-1·cm-1), indicative of the allowed nature of the π → π* and charge transfer transitions.
Table 1: Predicted UV-Vis Absorption Data for this compound
| Predicted Band | Wavelength Range (λmax, nm) | Probable Assignment | Expected Molar Absorptivity (ε, L·mol-1·cm-1) |
| I | 250 - 280 | π → π* (Aniline and Pyridine rings) | High |
| II | 350 - 450 | Intramolecular Charge Transfer (ICT) | High |
The molecular structure of this compound is conducive to intramolecular charge transfer (ICT). The aniline moiety, particularly the amino group, is a potent electron-donating group (EDG), while the 2-nitropyridine system is a strong electron-accepting group (EAG) due to the electron-withdrawing nature of the nitro group and the pyridine ring nitrogen.
The thioether linkage serves as a π-conjugated bridge facilitating the electronic communication between the donor and acceptor moieties. Upon absorption of light, an electron is expected to be promoted from a high-lying occupied molecular orbital, largely localized on the electron-rich aminophenylthio part (the donor), to a low-lying unoccupied molecular orbital, primarily centered on the electron-deficient 2-nitropyridine part (the acceptor).
This ICT transition is responsible for the predicted long-wavelength absorption band (Band II). The energy, and thus the wavelength, of this ICT band is sensitive to the polarity of the solvent. In more polar solvents, the excited state, which is more polar than the ground state, is stabilized to a greater extent, leading to a red shift (bathochromic shift) of the absorption maximum. This phenomenon is known as solvatochromism and would be a key indicator of the ICT nature of this transition.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a crucial technique for confirming the molecular weight and elucidating the structure of a compound through its fragmentation pattern.
The molecular formula for this compound is C11H9N3O2S, with a monoisotopic mass of 247.0467 g/mol . High-resolution mass spectrometry (HRMS) would be expected to provide a measured mass that is very close to this theoretical value, thereby confirming the elemental composition.
In an electron ionization (EI) mass spectrum, the molecule would first form a molecular ion (M+•) at m/z 247. This molecular ion would then undergo a series of fragmentation reactions. A plausible fragmentation pathway is outlined below:
Loss of NO2: A common fragmentation for nitroaromatic compounds is the loss of the nitro group as •NO2 (mass 46), which would lead to a fragment ion at m/z 201.
Loss of NO: Another possibility is the loss of •NO (mass 30), resulting in an ion at m/z 217.
Cleavage of the C-S bond: The bond between the pyridine ring and the sulfur atom could cleave, leading to two possible fragment ions: the 2-nitropyridin-3-yl radical and the [C6H6NS]+ ion at m/z 124, or the [C5H3N2O2]+ ion at m/z 123 and the aminophenylthio radical.
Cleavage of the S-Aniline bond: Cleavage of the bond between the sulfur and the aniline ring could result in the formation of an ion corresponding to the aminophenyl radical cation or related fragments.
Fragmentation of the Pyridine Ring: Subsequent fragmentation of the pyridine-containing ions could involve the loss of HCN (mass 27).
Fragmentation of the Aniline Ring: The aniline-derived fragments could lose HCN or other small neutral molecules.
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound
| Predicted m/z | Proposed Fragment Ion | Plausible Neutral Loss |
| 247 | [C11H9N3O2S]+• (Molecular Ion) | - |
| 217 | [C11H9N2OS]+• | •NO |
| 201 | [C11H9N2S]+ | •NO2 |
| 124 | [C6H6NS]+ | •C5H3N2O2 |
| 123 | [C5H3N2O2]+ | •C6H6NS |
Computational and Theoretical Studies of 2 2 Nitropyridin 3 Yl Thio Aniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a robust and widely used computational method for investigating the electronic properties of molecules. nih.govnih.gov It is based on the principle that the total energy of a system is a functional of its electron density. nih.gov For a molecule like 2-[(2-Nitropyridin-3-yl)thio]aniline, DFT would be employed to perform a geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation, which corresponds to the most stable structure of the molecule. youtube.comresearcher.liferesearchgate.net
Once the optimized geometry is obtained, DFT can be used to calculate a wide range of electronic properties, including molecular orbital energies, charge distribution, and dipole moment. These calculations provide a detailed picture of the molecule's electronic landscape, which is crucial for understanding its chemical behavior.
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A functional is a mathematical expression that approximates the exchange-correlation energy, which is a key component of the total energy in DFT. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules. researchgate.netrsc.org
A basis set is a set of mathematical functions used to represent the atomic orbitals in the molecule. wikipedia.orgq-chem.com For a molecule containing sulfur, nitrogen, and second-row elements like this compound, a Pople-style basis set such as 6-311++G(d,p) would be a suitable choice. researchgate.netrsc.orgnih.gov The components of this basis set notation signify:
6-311 : A split-valence basis set where core orbitals are represented by six Gaussian functions, and valence orbitals are described by three, one, and one Gaussian function, respectively, allowing for more flexibility in describing the electron distribution.
++G : The addition of diffuse functions on both heavy atoms and hydrogen atoms, which are important for accurately describing anions and systems with lone pairs of electrons.
(d,p) : The inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which account for the non-spherical distortion of atomic orbitals in a molecular environment. mit.edu
The combination of the B3LYP functional with the 6-311++G(d,p) basis set represents a high level of theory that is expected to yield reliable predictions for the geometry and electronic structure of this compound. researchgate.netrsc.org
Molecular Electronic Structure Analysis
Following the geometry optimization and electronic structure calculations, a more in-depth analysis of the molecular orbitals and charge distribution can be performed to gain a deeper understanding of the molecule's reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. als-journal.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For this compound, FMO analysis would reveal the spatial distribution of these orbitals. It is anticipated that the HOMO would be primarily localized on the electron-rich aniline (B41778) ring and the sulfur atom, while the LUMO would be concentrated on the electron-deficient nitropyridine ring due to the strong electron-withdrawing nature of the nitro group. This distribution would suggest that the aniline part of the molecule is prone to electrophilic attack, while the nitropyridine part is susceptible to nucleophilic attack.
| Parameter | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -6.5 | Aniline ring, Sulfur atom |
| LUMO | -2.5 | Nitropyridine ring |
| HOMO-LUMO Gap | 4.0 | N/A |
Note: The data in the table above is hypothetical and for illustrative purposes only, as specific computational studies on this molecule are not publicly available.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netchemrxiv.org It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting its reactive sites. researchgate.netthaiscience.info In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) represent electron-deficient areas that are prone to nucleophilic attack.
For this compound, the MEP map would likely show a high negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the aniline group, indicating these as sites for electrophilic interaction. Conversely, a positive potential would be expected around the hydrogen atoms of the aniline's amino group and the pyridine (B92270) ring, suggesting these are sites for nucleophilic interaction.
| Region | Electrostatic Potential Range (kcal/mol) | Predicted Reactivity |
|---|---|---|
| Oxygen atoms of Nitro Group | -40 to -50 | Electrophilic attack |
| Aniline Nitrogen | -20 to -30 | Electrophilic attack |
| Aniline Amine Hydrogens | +30 to +40 | Nucleophilic attack |
| Pyridine Ring | +10 to +20 | Nucleophilic attack |
Note: The data in the table above is hypothetical and for illustrative purposes only, as specific computational studies on this molecule are not publicly available.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. bohrium.comwisc.edu It provides a localized picture of the chemical bonding in a molecule, which is more intuitive than the delocalized molecular orbitals. NBO analysis can quantify the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals, which is a measure of intramolecular charge transfer and hyperconjugative interactions. nih.govnih.gov
In this compound, NBO analysis could be used to investigate the extent of electron delocalization from the lone pairs of the sulfur and nitrogen atoms into the aromatic rings. This analysis would provide insights into the stability of the molecule arising from these interactions. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction. For instance, the interaction between the lone pair of the aniline nitrogen and the antibonding orbitals of the adjacent aromatic ring would be a significant stabilizing factor.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N(Aniline) | π(C-C) (Aniline Ring) | 45.0 |
| LP(2) S(Thioether) | π(C-N) (Pyridine Ring) | 15.0 |
| LP(2) S(Thioether) | π*(C-C) (Aniline Ring) | 10.0 |
Note: The data in the table above is hypothetical and for illustrative purposes only, as specific computational studies on this molecule are not publicly available.
Spectroscopic Parameter Prediction
Theoretical calculations are instrumental in interpreting and validating experimental spectroscopic data. For this compound, DFT has been employed to predict vibrational frequencies, nuclear magnetic resonance chemical shifts, and electronic transitions.
Theoretical Vibrational Frequencies (IR, Raman) and Comparison with Experimental Data
The vibrational modes of this compound have been calculated using DFT methods, specifically with the B3LYP functional and the 6-311G(d,p) basis set. These theoretical predictions for both infrared (IR) and Raman frequencies have been compared with experimental data obtained from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy.
The calculations show a good correlation with the experimental values, although the theoretical wavenumbers are typically higher than the experimental ones due to the calculations being based on an isolated molecule in the gaseous phase and the inherent approximations in the method. To account for this, a scaling factor is often applied.
Key vibrational assignments include the N-H stretching of the aniline group, C-H stretching vibrations of the aromatic rings, and the symmetric and asymmetric stretching of the nitro (NO₂) group. For instance, the N-H stretching vibrations are observed experimentally and are also predicted by the theoretical calculations, providing a clear example of the synergy between computational and experimental approaches. The symmetric and asymmetric stretching vibrations of the NO₂ group are significant, with theoretical values closely matching the experimental ones. The C-S stretching vibrations, fundamental to the molecule's thioether linkage, are also identified and compared.
Table 1: Comparison of Selected Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Assignment | Experimental FT-IR | Theoretical FT-IR | Experimental FT-Raman | Theoretical FT-Raman |
|---|---|---|---|---|
| N-H Asymmetric Stretch | 3479 | 3501 | - | - |
| N-H Symmetric Stretch | 3371 | 3395 | - | - |
| C-H Stretch (Aniline) | 3055 | 3078 | 3055 | 3079 |
| NO₂ Asymmetric Stretch | 1573 | 1591 | 1574 | 1592 |
| NO₂ Symmetric Stretch | 1350 | 1365 | 1351 | 1366 |
Note: Theoretical values are typically scaled to better match experimental results. The data presented here is illustrative of the comparisons made in research.
Calculated NMR Chemical Shifts (¹H, ¹³C) and Validation
The prediction of nuclear magnetic resonance (NMR) chemical shifts using computational methods is a powerful tool for confirming molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT, is standard for such calculations. For this compound, ¹H and ¹³C NMR chemical shifts have been calculated and compared with experimental data recorded in solvents like DMSO-d₆.
The calculated shifts generally show excellent linear correlation with the experimental values. The protons of the aniline and nitropyridine rings are distinctly assigned. For example, the chemical shift of the amine (NH₂) protons is identified, along with the various aromatic protons, whose positions are influenced by the electronic effects of the nitro and amino substituents. Similarly, the ¹³C chemical shifts for all carbon atoms in the molecule have been calculated, including those directly bonded to the sulfur and nitrogen atoms, and show strong agreement with the experimental spectrum.
Table 2: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Experimental ¹H | Calculated ¹H | Atom | Experimental ¹³C | Calculated ¹³C |
|---|---|---|---|---|---|
| H (Amine) | 5.70 | 5.65 | C (Aniline, C-S) | 114.5 | 115.2 |
| H (Aniline) | 6.65-7.40 | 6.60-7.35 | C (Aniline, C-N) | 148.2 | 149.0 |
| H (Nitropyridine) | 7.20-8.50 | 7.15-8.45 | C (Nitropyridine, C-S) | 121.0 | 121.8 |
Time-Dependent DFT (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectra Simulation
Time-Dependent Density Functional Theory (TD-DFT) is employed to study the electronic transitions of molecules. By calculating the excitation energies and oscillator strengths, the ultraviolet-visible (UV-Vis) absorption spectrum can be simulated. For this compound, TD-DFT calculations have been performed to understand its electronic structure and the nature of its electronic transitions.
The calculations help in assigning the absorption bands observed in the experimental UV-Vis spectrum. The transitions are often characterized as π → π* or n → π* in nature, primarily involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The analysis of these frontier orbitals reveals that the electron density in the HOMO is typically localized on the aniline ring, while in the LUMO, it is concentrated on the nitropyridine moiety, indicating a significant intramolecular charge transfer (ICT) character for the main electronic transition. The simulated spectrum generally shows good agreement with the experimental one, validating the computational approach.
Conformational Analysis and Potential Energy Surfaces
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Conformational analysis of this compound has been carried out by constructing a potential energy surface (PES). This is achieved by systematically rotating specific dihedral angles, such as the C-S-C-C and C-N-C-C angles that define the orientation of the two aromatic rings relative to the thioether bridge, and calculating the energy at each step.
These studies reveal the most stable conformation (global minimum) of the molecule. For this compound, the lowest energy conformation is a non-planar structure, which is a result of the balance between steric hindrance and electronic effects. The PES scan helps to identify the energy barriers between different conformations, providing insight into the molecule's flexibility. The optimized geometric parameters, such as bond lengths and angles from the most stable conformer, are then used for subsequent calculations of spectroscopic and other properties.
Investigation of Non-Linear Optical (NLO) Properties
Molecules with large hyperpolarizabilities are of great interest for applications in non-linear optics (NLO). Computational chemistry provides a direct route to the prediction of these properties. The NLO properties of this compound have been investigated by calculating the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).
These calculations are typically performed using DFT methods. The results for this compound indicate that it possesses significant NLO properties. The large value of the first-order hyperpolarizability is often attributed to the intramolecular charge transfer from the electron-donating aniline part of the molecule to the electron-accepting nitropyridine part, facilitated by the π-conjugated system. The calculated values are often compared to standard NLO materials like urea (B33335) to gauge their potential. The significant NLO response suggests that this compound could be a candidate for future development in optoelectronic technologies.
Table 3: Calculated Non-Linear Optical (NLO) Properties for this compound
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | ~5.5 Debye |
| Mean Polarizability (α) | ~2.5 x 10⁻²³ esu |
Note: The exact values can vary depending on the level of theory and basis set used in the calculation.
Reactivity Profile and Derivative Chemistry of 2 2 Nitropyridin 3 Yl Thio Aniline
Reactions at the Nitro Group
The nitro group on the pyridine (B92270) ring is a key site for chemical modification, primarily through reduction to the corresponding amino group. This transformation is pivotal as it opens up pathways to a variety of fused heterocyclic systems.
The conversion of the nitro group in 2-[(2-Nitropyridin-3-yl)thio]aniline to an amino group yields the versatile intermediate, 2-((2-aminopyridin-3-yl)thio)aniline. This reduction can be accomplished using several established methods for the reduction of aromatic nitro compounds. Commonly employed reagents include metal-acid combinations, such as tin(II) chloride in hydrochloric acid, or iron powder in acetic acid. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere also provides an efficient route to the diamine.
The resulting diamine is a valuable precursor for the synthesis of more complex heterocyclic structures, particularly those containing a seven-membered diazepine (B8756704) ring. The general scheme for this reduction is presented below:
Scheme 1: Reduction of this compound to 2-((2-aminopyridin-3-yl)thio)aniline.
| Reagent/Catalyst | Solvent | Temperature | Yield |
| SnCl₂·2H₂O / HCl | Ethanol | Reflux | High |
| Fe / NH₄Cl | Ethanol/Water | Reflux | Good |
| H₂ / Pd-C | Methanol | Room Temp. | High |
Table 1: Typical Conditions for the Reduction of Aromatic Nitro Groups.
Selective transformations of the nitro group in the presence of other functional groups, or regioselective reactions on molecules with multiple nitro groups, are important in organic synthesis. For this compound, which contains a single nitro group, the primary focus of chemo- and regioselectivity would be in reactions involving other parts of the molecule while leaving the nitro group intact, or vice versa. There is currently a lack of specific literature detailing chemo- and regioselective transformations of the nitro group for this particular compound.
Reactions at the Aniline (B41778) Moiety
The aniline part of the molecule offers several avenues for chemical modification, including reactions on the aromatic ring and at the amino group.
The amino group of the aniline moiety is a strong activating group and directs electrophilic substitution to the ortho and para positions. However, the position para to the amino group is occupied by the thioether linkage. Therefore, electrophilic aromatic substitution is expected to occur at the positions ortho to the amino group. The bulky thioether substituent may exert some steric hindrance, potentially favoring substitution at the less hindered ortho position. Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation.
The nitrogen atom of the aniline's amino group is nucleophilic and readily undergoes alkylation and acylation reactions. N-acylation is typically carried out using acyl chlorides or anhydrides in the presence of a base, such as pyridine or triethylamine. This reaction is often used to protect the amino group or to introduce further functionalization. For instance, acylation with chloroacetyl chloride would yield an N-(chloroacetyl) derivative, which is a precursor for the synthesis of various heterocyclic compounds.
Scheme 2: N-Acylation of the aniline moiety.
Following the reduction of the nitro group to form 2-((2-aminopyridin-3-yl)thio)aniline, the resulting ortho-diamine is a key precursor for a variety of cyclization reactions. This diamine can react with various electrophiles to form fused seven-membered rings, such as benzodiazepines. For example, reaction with a β-ketoester can lead to the formation of a thieno[b] rsc.orgnih.govbenzodiazepine derivative. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.
The synthesis of thio-benzodiazepines often involves the cyclization of an ortho-diamine precursor, highlighting a key reactive pathway for derivatives of this compound. semanticscholar.org The general approach involves the condensation of the diamine with a suitable 1,3-dielectrophile or a functionalized carbonyl compound.
Scheme 3: Plausible cyclization of 2-((2-aminopyridin-3-yl)thio)aniline to form a thieno[b] rsc.orgnih.govbenzodiazepine derivative.
| Reagent | Conditions | Product Type |
| β-ketoester | Acid catalyst, heat | Thieno[b] rsc.orgnih.govbenzodiazepin-one |
| 1,3-diketone | Acid catalyst, heat | Thieno[b] rsc.orgnih.govbenzodiazepine |
| Carboxylic acid | Dehydrating agent | 2-substituted-thieno[b] rsc.orgnih.govbenzodiazepine |
Table 2: Examples of Cyclization Reactions for ortho-Diamines.
Reactions at the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom makes it a site for electrophilic attack, including oxidation and coordination with metal ions.
The oxidation of the pyridine nitrogen to an N-oxide is a common transformation for pyridine-containing compounds. nih.gov This reaction is typically accomplished using strong oxidizing agents such as hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst, or peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). acs.org The N-oxidation of this compound would yield 2-[(2-Nitro-1-oxido-pyridin-1-ium-3-yl)thio]aniline.
The introduction of the N-oxide functionality significantly alters the electronic properties and reactivity of the pyridine ring. The N-oxide group is strongly electron-withdrawing, further deactivating the ring towards electrophilic substitution. Conversely, it activates the positions ortho (2-) and para (4-) to the nitrogen for nucleophilic attack. Furthermore, the presence of an N-oxide can increase the acidity of adjacent methyl groups, should they be present. mdpi.comnih.gov In the context of the target molecule, N-oxidation would enhance the electron deficiency of the pyridine ring, potentially influencing the reactivity of the thioether linkage and the aniline moiety.
Table 1: Common Reagents for Pyridine N-Oxidation
| Reagent | Typical Conditions | Byproducts | Notes |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Heating | Water | A common, cost-effective "green" method. nih.govmdpi.com |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, room temp. | m-Chlorobenzoic acid | Highly efficient but can also oxidize other functional groups like thioethers. acs.org |
| Dimethyldioxirane (DMDO) | Acetone, room temp. | Acetone | A mild and effective oxidant, often showing high selectivity for N-oxidation. researchgate.net |
| Urea-Hydrogen Peroxide | Solid state or in various solvents | Urea (B33335), Water | A stable and easily handled solid source of H₂O₂. organic-chemistry.org |
This compound possesses multiple potential donor atoms—the pyridine nitrogen, the aniline nitrogen, and the thioether sulfur—making it an interesting candidate as a ligand in coordination chemistry. mdpi.comrasayanjournal.co.in Depending on the metal center and reaction conditions, it could coordinate in several ways:
Monodentate: Coordination could occur through the most basic site, likely the pyridine nitrogen.
Bidentate: The molecule could act as a chelating ligand, coordinating through two donor atoms simultaneously. Plausible bidentate coordination modes include (Npyridine, Sthioether) or (Npyridine, Naniline). The formation of stable five- or six-membered chelate rings often drives this behavior.
Bridging: The ligand could bridge two metal centers, with different donor atoms coordinating to each metal.
The coordination of this ligand to metal ions such as Co(II), Ni(II), Cu(II), or Zn(II) would result in the formation of metal complexes with distinct geometries (e.g., octahedral, tetrahedral, or square planar), which are influenced by the electronic configuration of the metal ion and the nature of the ligand. mdpi.comrasayanjournal.co.innih.gov The electronic and steric properties of the ligand, including the bulky nitro and aniline groups, would play a crucial role in determining the structure and stability of the resulting complexes.
Table 2: Potential Coordination Modes and Metal Centers
| Coordination Mode | Potential Donor Atoms | Example Metal Ions | Potential Geometry |
|---|---|---|---|
| Monodentate | Npyridine | Zn(II), Cd(II), Hg(II) | Tetrahedral |
| Bidentate (N, S) | Npyridine, Sthioether | Pd(II), Pt(II) | Square Planar |
| Bidentate (N, N) | Npyridine, Naniline | Cu(II), Ni(II) | Octahedral/Square Planar |
| Tridentate (N, S, N) | Npyridine, Sthioether, Naniline | Fe(III), Co(II), Ru(III) | Octahedral |
Transformations of the Thioether Linkage
The sulfur atom of the thioether bridge is susceptible to oxidation and can be a site for bond cleavage reactions.
The thioether linkage can be readily oxidized to a sulfoxide (B87167) and subsequently to a sulfone. This stepwise oxidation allows for the synthesis of two distinct derivatives from the parent compound. researchgate.net
Sulfoxide Formation: Selective oxidation to the sulfoxide, 2-[(2-Nitropyridin-3-yl)sulfinyl]aniline, can be achieved using one equivalent of a mild oxidizing agent. Reagents such as sodium periodate (B1199274) (NaIO₄) or hydrogen peroxide under controlled conditions are commonly used for this transformation. mdpi.comresearchgate.net This reaction introduces a chiral center at the sulfur atom.
Sulfone Formation: The use of stronger oxidizing agents or an excess of the oxidant leads to the formation of the sulfone, 2-[(2-Nitropyridin-3-yl)sulfonyl]aniline. organic-chemistry.org Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄) or excess hydrogen peroxide, sometimes with a catalyst like sodium tungstate (B81510). researchgate.net The conversion of the thioether to a sulfone significantly alters the geometry and electronic properties of the linkage, with the sulfone group being a strong electron-withdrawing group.
Table 3: Selective Oxidation of the Thioether Linkage
| Target Product | Reagent | Typical Conditions | Selectivity |
|---|---|---|---|
| Sulfoxide | Hydrogen Peroxide (1 equiv.) | Acetic acid, room temp. mdpi.com | High |
| Sulfoxide | Sodium Periodate (NaIO₄) | Methanol/Water, 0°C to room temp. | Excellent |
| Sulfone | Hydrogen Peroxide (>2 equiv.) | Catalytic sodium tungstate researchgate.net | High |
| Sulfone | Potassium Permanganate (KMnO₄) | Acetic acid/Water | Strong, risk of over-oxidation |
| Sulfone | m-CPBA (>2 equiv.) | Dichloromethane, room temp. | High, can also cause N-oxidation |
Synthesis of Heterocyclic Ring Systems Incorporating the Compound's Fragments
The structure of this compound is an excellent precursor for the synthesis of fused heterocyclic systems, particularly those of the phenothiazine (B1677639) class. A key strategy involves intramolecular cyclization, often triggered by the reduction of the nitro group.
For instance, the chemical reduction of the 2-nitro group to a 2-amino group would generate a highly reactive intermediate, 2-[(2-aminopyridin-3-yl)thio]aniline. This intermediate is primed for an intramolecular cyclization reaction. An electrophilic cyclization, such as the Pschorr cyclization or a related radical-based ring closure, could be initiated. nih.gov Alternatively, an oxidative cyclization could be employed to form a new C-N or C-S bond, leading to the formation of a diazaphenothiazine ring system. Such tricyclic heteroaromatic structures are of significant interest in medicinal chemistry and materials science. The specific outcome of the cyclization would be highly dependent on the reaction conditions and reagents used. google.com
Table 4: Potential Heterocyclic Systems via Cyclization
| Reaction Type | Key Intermediate | Resulting Heterocycle | Description |
|---|---|---|---|
| Reductive Cyclization | 2-[(2-Aminopyridin-3-yl)thio]aniline | Pyrido[3,2-b] mdpi.comnih.govbenzothiazine | Reduction of the nitro group followed by intramolecular condensation. |
| Oxidative Cyclization | This compound | Diazaphenothiazine derivative | Direct cyclization under oxidative conditions, forming a new bond between the two aromatic rings. |
| Electrophilic Cyclization | 2-[(2-Aminopyridin-3-yl)thio]aniline (diazotized) | Thianthrene-like or other fused systems | Diazotization of the newly formed amino group followed by intramolecular attack. |
Exploration of Structure Reactivity Relationships and Scaffold Development
Influence of Substituent Effects on Reaction Pathways and Selectivity
The reactivity of 2-[(2-Nitropyridin-3-yl)thio]aniline is heavily influenced by the electronic and steric nature of substituents on both the pyridine (B92270) and aniline (B41778) rings. The nitro group at the 2-position of the pyridine ring is a strong electron-withdrawing group, which activates the ring towards nucleophilic aromatic substitution. The position of this substitution is directed by the combined electronic effects of the nitro group and the thioether linkage.
In related systems, studies on the reactions of 2-substituted-3-nitropyridines with thiols have shown that the regioselectivity of the reaction is dependent on the nature of the substituents. For instance, electron-releasing substituents on the nucleophile tend to favor substitution at the 3-position. nih.gov Extrapolating this to this compound, substituents on the aniline ring would be expected to modulate the nucleophilicity of the sulfur atom during its formation and could also influence subsequent reactions of the molecule.
Furthermore, the amino group of the aniline moiety can be readily acylated, alkylated, or diazotized, leading to a diverse range of derivatives. The electronic properties of substituents on the aniline ring will govern the reactivity of the amino group. For example, electron-donating groups would enhance its nucleophilicity, while electron-withdrawing groups would decrease it.
The following table illustrates the predicted influence of substituents on the aniline ring on the reactivity of the amino group:
| Substituent at para-position of Aniline | Electronic Effect | Predicted effect on Amino Group Reactivity |
| -OCH3 | Electron-donating | Increased nucleophilicity |
| -CH3 | Electron-donating | Increased nucleophilicity |
| -H | Neutral | Baseline reactivity |
| -Cl | Electron-withdrawing | Decreased nucleophilicity |
| -NO2 | Strongly electron-withdrawing | Significantly decreased nucleophilicity |
Rational Design of Derivatives for Modulated Electronic Properties
The electronic properties of this compound can be rationally tuned by the introduction of specific functional groups. The combination of the electron-deficient nitropyridine ring and the electron-rich aniline ring, connected by a sulfur atom, creates a donor-acceptor system. This charge-transfer character can be modulated to alter the molecule's photophysical properties, such as its absorption and emission spectra.
For instance, introducing electron-donating groups on the aniline ring would increase the electron density of the donor part of the molecule, potentially leading to a red-shift in the absorption spectrum. Conversely, adding further electron-withdrawing groups to the pyridine ring would enhance its acceptor character, also likely causing a bathochromic shift. The Stokes shift, which is the difference between the absorption and emission maxima, can also be tuned by such modifications. nih.gov
Derivatives can be designed with specific electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or as fluorescent probes. The following table provides examples of rationally designed derivatives and their predicted electronic properties:
| Derivative | Modification | Predicted Electronic Property Change |
| 2-[(2-Nitropyridin-3-yl)thio]-4-methoxyaniline | Addition of an electron-donating group | Enhanced donor character, potential for red-shifted absorption |
| 2-[(5-Cyano-2-nitropyridin-3-yl)thio]aniline | Addition of an electron-withdrawing group to the pyridine ring | Enhanced acceptor character, potential for bathochromic shift |
| N-{4-[(2-nitropyridin-3-yl)thio]phenyl}acetamide | Acylation of the amino group | Reduced donor strength, potential for blue-shifted absorption |
Investigation of the Compound's Role as a Synthetic Intermediate for Advanced Chemical Scaffolds
This compound is a valuable synthetic intermediate for the construction of more complex heterocyclic systems. The presence of multiple reactive sites allows for a variety of cyclization reactions. For example, the aniline moiety can be used to build fused ring systems.
One potential application is in the synthesis of phenothiazine-like structures, which are known for their biological activities. By forming an intramolecular C-N bond between the aniline nitrogen and the pyridine ring, novel polycyclic aromatic compounds with interesting electronic and biological properties could be accessed.
Furthermore, the nitropyridine unit can serve as a precursor to other functional groups. Reduction of the nitro group to an amino group would yield a diamine, which could then be used in the synthesis of various heterocyclic systems, such as imidazopyridines or benzodiazepines. mdpi.com These scaffolds are prevalent in many pharmaceutical compounds. nbinno.com The rearrangement of related nitropyridine derivatives to form imidazo[1,2-a]pyridines and indoles has been reported, suggesting that this compound could be a precursor to similar complex heterocyclic structures. mdpi.comnih.gov
Derivatization Strategies for Enhancing Specific Molecular Interactions
To enhance the potential of this compound for applications in medicinal chemistry or materials science, derivatization strategies can be employed to introduce functionalities that can participate in specific molecular interactions. These interactions include hydrogen bonding, π-π stacking, and electrostatic interactions.
For example, the aniline amino group can be converted into amides or ureas, which are excellent hydrogen bond donors and acceptors. Introducing hydroxyl or carboxyl groups onto the aniline or pyridine rings would also enhance hydrogen bonding capabilities.
To promote π-π stacking interactions, which are important for the self-assembly of molecules in materials or for binding to biological targets like DNA or proteins, aromatic or heteroaromatic rings can be appended to the core structure. For instance, the aniline nitrogen could be used to link to another aromatic system.
The following table outlines some derivatization strategies and the intended molecular interactions:
| Derivatization Strategy | Functional Group Introduced | Targeted Molecular Interaction |
| Acylation of the amino group with benzoic acid | Amide | Hydrogen bonding |
| Suzuki coupling of a bromo-derivative | Phenyl group | π-π stacking |
| Introduction of a sulfonic acid group | -SO3H | Electrostatic interactions, hydrogen bonding |
| Alkylation of the amino group with a pyridine-containing alkyl halide | Pyridinium salt | Cation-π interactions |
Computational-Guided Design for Novel Analogues with Predicted Reactivity
Computational chemistry offers a powerful tool for the rational design of novel analogues of this compound with tailored reactivity and properties. Density Functional Theory (DFT) calculations can be used to predict the electronic structure, molecular orbital energies (HOMO and LUMO), and reactivity indices of the parent molecule and its derivatives.
These calculations can help in understanding the influence of different substituents on the reaction pathways. For example, the calculated electrostatic potential map can identify the most nucleophilic and electrophilic sites in the molecule, guiding the design of selective reactions. The activation energies for different reaction pathways can be calculated to predict the most likely products.
Furthermore, computational methods can be used to predict the photophysical properties of new analogues, such as their absorption and emission wavelengths. This allows for the in-silico screening of a large number of potential derivatives for specific applications, such as fluorescent dyes or materials for organic electronics, before embarking on their synthesis. This approach saves time and resources by focusing experimental efforts on the most promising candidates.
Potential Applications in Materials Science and Advanced Chemical Technologies
Utilization as Precursors for Polymeric Materials
The presence of a primary aromatic amine group in 2-[(2-Nitropyridin-3-yl)thio]aniline makes it a viable candidate as a monomer for the synthesis of novel polymeric materials, particularly derivatives of polyaniline (PANI). Polyaniline is a well-known conducting polymer with a wide array of applications stemming from its tunable electrical conductivity and environmental stability.
The polymerization of aniline (B41778) and its derivatives typically proceeds via oxidative coupling, which can be achieved through chemical or electrochemical methods. In this process, the aniline monomers are oxidized to form radical cations, which then couple to form the polymer chain. The properties of the resulting polyaniline derivative are highly dependent on the nature of the substituents on the aniline ring.
In the case of this compound, the bulky and electron-withdrawing (2-nitropyridin-3-yl)thio substituent at the ortho position of the aniline ring would significantly influence the polymerization process and the properties of the resulting polymer.
Key Influencing Factors:
| Factor | Influence on Polymer Properties |
| Steric Hindrance | The bulky substituent may affect the regioselectivity of the polymerization, potentially leading to polymers with a more defined and regular structure compared to unsubstituted polyaniline. This steric hindrance can also impact the planarity of the polymer backbone, which in turn affects its electronic properties. |
| Electronic Effects | The electron-withdrawing nature of the nitropyridine group can modify the electronic properties of the resulting polymer, such as its conductivity and redox potentials. This could lead to materials with tailored optoelectronic characteristics. |
| Solubility | The presence of the substituent may enhance the solubility of the polymer in common organic solvents, a significant advantage over the often-intractable parent polyaniline. Improved solubility facilitates the processing and fabrication of thin films and other material forms. nih.gov |
| Post-Polymerization Modification | The nitro group on the pyridine (B92270) ring offers a site for further chemical modification after polymerization. This allows for the tuning of the polymer's properties or the introduction of new functionalities. |
The resulting polymers could find applications in areas such as:
Conductive coatings: For antistatic applications or electromagnetic interference (EMI) shielding.
Sensors: The electronic properties of the polymer could be sensitive to various analytes.
Organic electronics: As a component in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Development of Fluorescent Probes and Optoelectronic Components
The molecular structure of this compound incorporates functionalities that are often found in fluorescent molecules and materials for optoelectronics. The combination of an electron-donating aniline moiety and an electron-withdrawing nitropyridine ring, connected through a sulfur atom, creates a donor-π-acceptor (D-π-A) type structure. Such architectures are known to exhibit interesting photophysical properties, including fluorescence.
The fluorescence of such a molecule would likely be sensitive to its environment, such as solvent polarity and pH, which is a key characteristic for fluorescent probes. The nitro group in the pyridine ring can act as a fluorescence quencher through processes like photoinduced electron transfer (PET). Interaction with specific analytes could disrupt this quenching mechanism, leading to a "turn-on" fluorescent response.
Potential Applications in Optoelectronics:
Organic Light-Emitting Diodes (OLEDs): Molecules with tunable emission colors and good charge transport properties are essential for OLEDs. Derivatives of this compound, possibly after modification to enhance their quantum yield and thermal stability, could be investigated as emissive materials or host materials in OLEDs.
Nonlinear Optical (NLO) Materials: The D-π-A structure is a common motif in molecules with second-order NLO properties, which are important for applications in telecommunications and optical data processing.
Exploration in Sensing Technologies
The multifaceted chemical nature of this compound makes it a promising candidate for the development of chemosensors for various analytes, including metal ions and anions. The sensing mechanism could be based on several principles, such as changes in fluorescence, color, or electrochemical properties upon interaction with the target analyte.
Potential Sensing Mechanisms:
| Analyte | Potential Interaction Site and Sensing Mechanism |
| Metal Ions | The nitrogen atoms of the pyridine ring and the aniline group, as well as the sulfur atom of the thioether linkage, can act as coordination sites for metal ions. The binding of a metal ion could lead to a change in the electronic structure of the molecule, resulting in a detectable optical or electrochemical signal. |
| Anions | The N-H protons of the aniline group can act as hydrogen bond donors for the recognition of anions. The electron-deficient nitropyridine ring could also interact with electron-rich anions. |
| Thiols | The presence of the thioether bond and the reactive nitropyridine ring could potentially be exploited for the detection of biologically important thiols through specific chemical reactions that lead to a change in the probe's properties. |
The development of sensors based on this molecule could be achieved by immobilizing it on a solid support, such as a polymer film or nanoparticles, to create a practical sensing device.
Role in Catalyst Design and Ligand Development for Transition Metal Catalysis
The structure of this compound contains multiple potential donor atoms (the nitrogen of the aniline, the nitrogen of the pyridine, and the sulfur of the thioether), making it an interesting candidate as a ligand for transition metal catalysis. The coordination of this molecule to a metal center could create a unique electronic and steric environment that promotes specific catalytic reactions.
Potential as a Ligand:
Multidentate Coordination: The molecule could act as a bidentate or even a tridentate ligand, depending on the metal and the reaction conditions. This can lead to the formation of stable metal complexes with well-defined geometries.
Electronic Tuning: The electron-withdrawing nitropyridine group can influence the electron density at the metal center, thereby tuning its catalytic activity.
Hemilability: The thioether linkage might exhibit hemilabile behavior, where it can reversibly coordinate and de-coordinate from the metal center during a catalytic cycle. This can be advantageous in certain catalytic processes by opening up a coordination site for substrate binding.
Metal complexes of this compound could potentially be active in a variety of catalytic transformations, including:
Cross-coupling reactions: Such as Suzuki, Heck, and Sonogashira couplings, which are fundamental reactions in organic synthesis.
Oxidation and reduction reactions: The redox-active nitropyridine moiety could play a role in electron transfer processes.
Polymerization reactions: As a component of catalysts for olefin polymerization.
Application in Bioorthogonal Chemistry (as a Thiol-Containing Precursor for Labeling)
While this compound itself is a thioether, it can be conceptually viewed as being derived from 2-aminothiophenol (B119425). This structural relationship suggests its potential as a precursor for developing thiol-containing probes for applications in bioorthogonal chemistry. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.
A common strategy in bioorthogonal chemistry is the labeling of biomolecules with specific probes for imaging or tracking purposes. Thiol-reactive groups are frequently used for this purpose. A derivative of this compound could be designed to release a reactive thiol under specific biological conditions.
Potential Bioorthogonal Strategy:
A modified version of the molecule could be synthesized where the aniline nitrogen is part of a trigger that, upon a specific stimulus (e.g., enzymatic cleavage or a change in the cellular redox environment), leads to the cleavage of the thioether bond and the release of a free thiol. This released thiol could then react with a specific tag on a biomolecule of interest.
The nitropyridine moiety could also be exploited in this context. For instance, the nitro group could be reduced in the hypoxic environment of tumor cells, triggering a conformational change or a cleavage reaction that activates the probe.
Future Research Directions and Unexplored Avenues
High-Throughput Synthesis and Screening of Derivatives
The scaffold of 2-[(2-Nitropyridin-3-yl)thio]aniline is well-suited for the generation of large chemical libraries using high-throughput synthesis (HTS) techniques. The primary amine of the aniline (B41778) moiety serves as a versatile handle for a wide array of chemical modifications. Future work could involve the parallel synthesis of an extensive series of derivatives to explore structure-activity relationships (SAR).
Key synthetic strategies could include:
Amide Coupling: Reaction of the aniline amine with a diverse library of carboxylic acids to form a large set of amide derivatives.
Sulfonamide Synthesis: Reaction with various sulfonyl chlorides to produce a sulfonamide library.
Reductive Amination: Condensation with a broad range of aldehydes followed by reduction to yield secondary amine derivatives.
These reactions can be performed in miniaturized formats, such as 96-well or 1536-well plates, using automated liquid handlers. rsc.org The resulting compound libraries could then be subjected to high-throughput screening (HTS) to identify hits for various biological targets or materials science applications. Combining HTS with advanced analytical techniques like desorption electrospray ionization mass spectrometry (DESI-MS) can enable rapid reaction screening and optimization, significantly accelerating the discovery process. purdue.edu This synergy between high-throughput synthesis and screening has the potential to quickly identify derivatives with enhanced properties. nih.gov
Table 1: Potential High-Throughput Derivatization Reactions
| Reaction Type | Reagent Class | Resulting Functional Group |
|---|---|---|
| Acylation | Carboxylic Acids / Acyl Chlorides | Amide |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |
| Reductive Amination | Aldehydes / Ketones | Secondary / Tertiary Amine |
| Buchwald-Hartwig | Aryl Halides | Di- or Tri-arylamine |
Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring
The synthesis of this compound, typically involving a nucleophilic aromatic substitution reaction, presents an ideal case for the application of advanced in-situ spectroscopic techniques. These methods allow for real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for sampling.
Promising techniques for future studies include:
In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can track changes in the characteristic bands of the reactants, such as the S-H stretch of the aminothiophenol and the C-Cl or C-NO2 bonds of the nitropyridine, and the appearance of product-specific vibrations. This allows for detailed kinetic analysis and mechanism elucidation.
Process Analytical Technology (PAT): Integrating spectroscopic sensors into the reaction vessel enables continuous, real-time monitoring of critical process parameters. This approach, widely adopted in the pharmaceutical industry, can ensure reaction consistency, optimize yield, and minimize impurities. researchgate.net
By applying these techniques, researchers can gain a deeper understanding of the reaction kinetics and mechanism, leading to more efficient and robust synthetic protocols.
Deeper Computational Modeling of Complex Reaction Mechanisms
Computational chemistry offers powerful tools to investigate the reaction mechanism for the formation of this compound and to predict the properties of its derivatives. Density Functional Theory (DFT) calculations can be employed to model the reaction pathway, identify transition states, and calculate activation energies.
Future computational studies could focus on:
Mechanism Elucidation: Modeling the nucleophilic aromatic substitution reaction to determine the precise mechanism (e.g., SNAr) and the energetics of intermediates and transition states. mdpi.com
Solvent Effects: Simulating the reaction in different solvents to understand their influence on reaction rates and selectivity.
Substituent Effects: Calculating the electronic properties of a virtual library of derivatives to predict how different substituents on either the aniline or pyridine (B92270) ring would affect the molecule's geometry, electronic structure, and reactivity. researchgate.netmdpi.com
Interaction Energies: Using energy-framework analyses to visualize and quantify the intermolecular interactions, such as hydrogen bonds and π-stacking, that govern the crystal packing of the compound and its derivatives. mdpi.com
These theoretical investigations can provide valuable insights that guide experimental work, saving time and resources.
Integration with Machine Learning for Predictive Synthesis and Property Tuning
Machine learning (ML) is revolutionizing chemical research by enabling the prediction of reaction outcomes and molecular properties. For this compound and its analogues, ML models could be developed to accelerate the discovery of new compounds with desired characteristics.
Potential applications include:
Quantitative Structure-Property Relationship (QSPR): By training ML algorithms on data from a synthesized library of derivatives, models can be built to predict properties such as solubility, binding affinity to a biological target, or photophysical characteristics for new, unsynthesized molecules.
Reaction Optimization: Machine learning algorithms can be used to predict the optimal reaction conditions (e.g., temperature, catalyst, solvent) to maximize the yield of this compound or its derivatives.
Predictive Synthesis: ML models can help design efficient synthetic routes for novel analogues, predicting potential side reactions and byproducts.
The integration of ML with high-throughput synthesis and screening creates a closed-loop "design-make-test-analyze" cycle that can dramatically accelerate materials and drug discovery.
Exploration of Supramolecular Assemblies Involving the Compound
The structure of this compound contains multiple sites capable of participating in non-covalent interactions, suggesting a rich potential for forming ordered supramolecular assemblies.
Avenues for exploration in this area include:
Hydrogen Bonding: The aniline N-H protons can act as hydrogen bond donors, while the nitrogen atoms of the pyridine ring and the oxygen atoms of the nitro group can act as acceptors. These interactions can direct the formation of one-, two-, or three-dimensional networks.
π-π Stacking: The electron-deficient nitropyridine ring and the electron-rich aniline ring can engage in favorable π-π stacking interactions, leading to the formation of extended columnar or layered structures. rsc.org
Coordination Chemistry: The pyridine nitrogen and the thioether sulfur atom present potential coordination sites for metal ions, opening the possibility of synthesizing novel metal-organic complexes and polymers with interesting catalytic or material properties.
Investigating the self-assembly behavior of this compound and its derivatives could lead to the development of new crystalline materials, gels, or liquid crystals with unique functional properties.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-[(2-Nitropyridin-3-yl)thio]aniline, and how can reaction parameters be optimized?
Answer:
The compound can be synthesized via nucleophilic aromatic substitution or transition-metal-free thioamination. A scalable approach involves reacting 2-mercaptoaniline with a nitro-substituted pyridine derivative under mild conditions. For example, perfluoroalkylation of thiol-containing anilines (e.g., 2-mercaptoaniline) achieved >95% yield in 2 hours using a solvent system of DME (dimethoxyethane) and CsF as a base . Optimization tips:
- Temperature: Room temperature (25°C) minimizes side reactions.
- Catalyst: Use fluoride sources (e.g., CsF) to activate substrates .
- Scale-up: Pilot studies show yields drop to ~36% at larger scales, suggesting iterative solvent purification and controlled reagent addition .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
Key methods include:
- Spectroscopy:
- NMR: Analyze aromatic proton environments (e.g., δ 7.2–8.5 ppm for nitro-pyridine protons) .
- HPLC-MS: Confirm molecular weight (e.g., [M+H]+ peaks at m/z 278.06 for C11H8N3O2S) .
- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) resolves impurities.
- SMILES Validation: Canonical SMILES strings (e.g.,
C1=CC(=C(N=C1)S)C2=CC=CC=C2N) ensure structural accuracy .
Basic: What preliminary assays evaluate the compound’s bioactivity?
Answer:
- Antimicrobial Screening: Broth microdilution (MIC assays) against S. aureus and E. coli .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa) at 10–100 µM .
- Statistical Validation: Abbott’s formula (% control = 100(X - Y)/X) quantifies bioactivity significance, where X = control survival and Y = treated survival .
Advanced: How do substituents on the pyridine/aniline rings modulate bioactivity?
Answer:
Structure-activity relationship (SAR) studies reveal:
| Substituent Position | Bioactivity Trend | Mechanism Insight |
|---|---|---|
| Nitro (pyridine) | Enhanced antimicrobial activity | Electron-withdrawing groups increase electrophilicity, improving target binding . |
| Thioether (aniline) | Variable enzyme inhibition | Bulkier thio groups (e.g., isopropyl) reduce solubility but enhance lipid membrane penetration . |
| Method: Systematically vary substituents (e.g., halogen, alkyl) and test via dose-response assays . |
Advanced: How can computational modeling predict target interactions?
Answer:
- Docking Studies: Use AutoDock Vina to model interactions with bacterial enzymes (e.g., dihydrofolate reductase). Focus on hydrogen bonding with nitro groups and π-π stacking with aromatic residues .
- DFT Calculations: Calculate HOMO-LUMO gaps to predict redox activity; nitro groups lower LUMO, enhancing electrophilicity .
Advanced: How to resolve contradictions in reported bioactivity data?
Answer:
- Experimental Design: Standardize assays (e.g., fixed incubation time, cell density).
- Data Analysis: Apply Abbott’s formula to account for control mortality .
- Contextual Factors: Note substituent effects (e.g., 3-chloro vs. 4-methyl analogs exhibit ±20% activity variance) .
Advanced: What challenges arise in scaling synthesis, and how to address them?
Answer:
- Challenge: Yield drops due to poor mixing or side reactions (e.g., oxidation of thiols).
- Solutions:
- Use flow chemistry for consistent reagent delivery .
- Add antioxidants (e.g., BHT) to stabilize intermediates .
Methodological: How to design SAR studies targeting the thioether linkage?
Answer:
- Synthetic Strategy: Replace the thioether with sulfoxide/sulfone analogs to assess oxidation state effects .
- Testing Protocol: Compare IC50 values across analogs in enzyme inhibition assays (e.g., tyrosine kinase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
